molecular formula C9H14N4O4 B12420866 Molsidomine-d5

Molsidomine-d5

Cat. No.: B12420866
M. Wt: 247.26 g/mol
InChI Key: XLFWDASMENKTKL-ZBJDZAJPSA-N
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Description

Molsidomine-d5 is a deuterated form of molsidomine, a long-acting vasodilator used primarily in the treatment of angina pectoris. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of molsidomine due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Molsidomine-d5 involves the incorporation of deuterium atoms into the molsidomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as mechanochemistry has been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Molsidomine-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Hydrolysis: this compound is hydrolyzed in the liver to produce linsidomine-d5, which subsequently releases nitric oxide.

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.

    Reduction: Reduction reactions can also occur, although they are less common compared to hydrolysis and oxidation.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes in the liver.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.

Major Products Formed

    Linsidomine-d5: The primary active metabolite formed through hydrolysis.

    Nitric Oxide: Released from linsidomine-d5, contributing to the vasodilatory effects.

Scientific Research Applications

Molsidomine-d5 has a wide range of applications in scientific research:

Mechanism of Action

Molsidomine-d5 exerts its effects through the release of nitric oxide, a potent vasodilator. The compound is hydrolyzed in the liver to produce linsidomine-d5, which then decomposes to release nitric oxide. This nitric oxide increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the blood vessels and improved blood flow .

Comparison with Similar Compounds

Similar Compounds

    Molsidomine: The non-deuterated form, used clinically for the same indications.

    Nitroglycerin: Another vasodilator used in the treatment of angina pectoris.

    Isosorbide Dinitrate: A nitrate used for similar therapeutic purposes.

Uniqueness

Molsidomine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of molsidomine. The stable isotope labeling allows for precise tracking and analysis in various experimental conditions.

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

247.26 g/mol

IUPAC Name

(1E)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)-1-(1,1,2,2,2-pentadeuterioethoxy)methanimidate

InChI

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/i1D3,2D2

InChI Key

XLFWDASMENKTKL-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-]

Canonical SMILES

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]

Origin of Product

United States

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